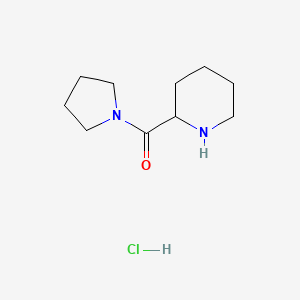
2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications. For instance, organotin(IV) complexes derived from related methanone compounds have been synthesized and shown to exhibit significant antibacterial activities, suggesting potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4%, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . This indicates that the synthesis of similar compounds, such as "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride," could potentially follow a similar pathway, with modifications to accommodate the specific structural requirements.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the structural characteristics of such compounds . Additionally, the crystal structure of another methanone derivative was determined, revealing intermolecular hydrogen bonding patterns . These studies suggest that detailed molecular structure analysis of "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" would likely involve similar techniques to elucidate its conformation and bonding interactions.
Chemical Reactions Analysis
The reactivity of piperidine derivatives in chemical reactions has been studied, with findings suggesting variations in reactivity based on substitution patterns and solvation effects . These insights can be valuable when considering the chemical reactions that "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" might undergo, as the presence of different functional groups and substituents can significantly influence the compound's behavior in synthetic and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For example, the low molar conductance values of organotin(IV) complexes in dimethylformamide indicate that these metal complexes are nonelectrolytes . Similarly, the solubility, melting points, and stability of "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" would be important properties to analyze, as they can affect the compound's applications and handling.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis Approaches : Zheng Rui (2010) described a method for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Biological Activity
Enzyme Inhibition : J. M. Grisar et al. (1976) found that a compound structurally similar to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride inhibited ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).
Antimicrobial Activity : N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) synthesized compounds related to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and tested their antimicrobial activity, observing variable and modest results against bacteria and fungi (N. Patel et al., 2011).
Structural and Theoretical Studies
Thermal and Optical Properties : C. S. Karthik et al. (2021) studied the thermal, optical, and structural properties of a compound similar to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, providing insights into its stability and potential applications (C. S. Karthik et al., 2021).
Conformational Analysis : Ö. Alver, C. Parlak, and M. Bilge (2011) conducted a nuclear magnetic resonance (NMR) study on 4-(1-pyrrolidinyl)piperidine, a related compound, to understand its stable forms and molecular structure, which could be relevant for the understanding of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (Ö. Alver et al., 2011).
Chemoinformatic and Docking Studies : Mubashir Hassan et al. (2018) explored multifunctional amides, including a compound related to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, assessing their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatics, and molecular docking (Mubashir Hassan et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
piperidin-2-yl(pyrrolidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9;/h9,11H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAUQORBEIQABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
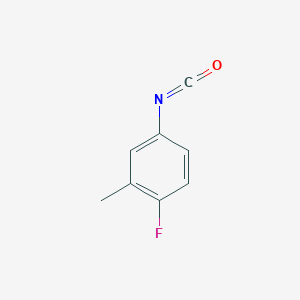

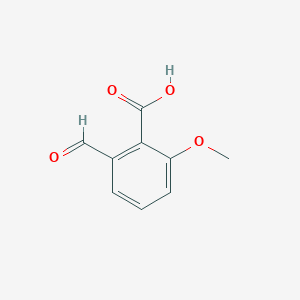
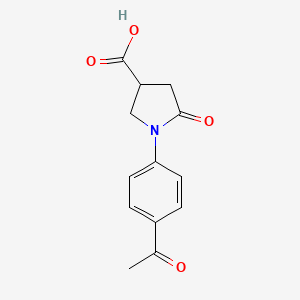
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
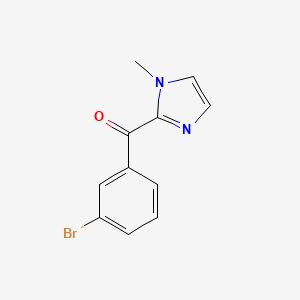


![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)



